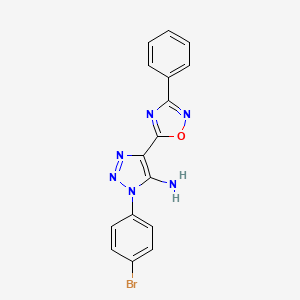

![molecular formula C18H19N5O2S B2629969 7-甲基-2-((2-氧代-2-(吡咯烷-1-基)乙基)硫代)-8-苯基吡唑并[1,5-a][1,3,5]三嗪-4(3H)-酮 CAS No. 946323-01-9](/img/structure/B2629969.png)

7-甲基-2-((2-氧代-2-(吡咯烷-1-基)乙基)硫代)-8-苯基吡唑并[1,5-a][1,3,5]三嗪-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

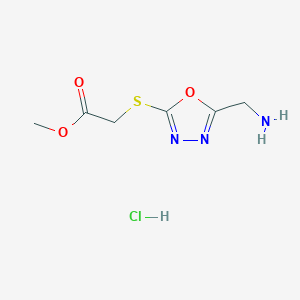

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one moiety, which is a type of nitrogen-containing heterocycle. Heterocycles are commonly used in drug discovery due to their ability to form multiple points of interaction with biological targets .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one moiety could potentially be formed through a series of condensation and cyclization reactions .Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to adopt a non-planar conformation due to the sp3 hybridization of its carbon atoms . This can lead to increased three-dimensional coverage of the molecule, which can be beneficial in drug discovery .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the pyrrolidine ring could potentially be functionalized with various groups . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the groups it contains. For example, the presence of the pyrrolidine ring could potentially increase the three-dimensional coverage of the molecule .科学研究应用

- For instance, 2,5-dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate has been used in the synthesis of tetrazine-based PET imaging agents .

- Poly(ADP-ribose) polymerase (PARP) inhibitors have regulatory approval for treating homologous recombination-deficient tumors, including those with BRCA mutations .

- Researchers have discovered new classes of NO donors, including O2-(6-oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates .

Radiochemistry and Imaging Agents

PARP Inhibitors in Oncology

Nitric Oxide Donors

Synthetic Methodology and Chemical Transformations

作用机制

未来方向

属性

IUPAC Name |

7-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-12-15(13-7-3-2-4-8-13)16-19-17(20-18(25)23(16)21-12)26-11-14(24)22-9-5-6-10-22/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIWBPZSXWICNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

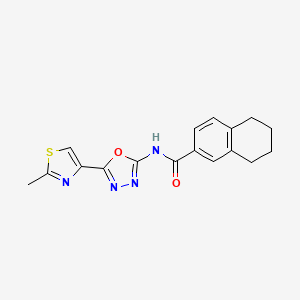

![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2629887.png)

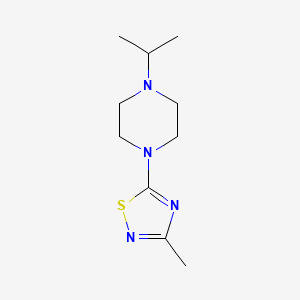

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)

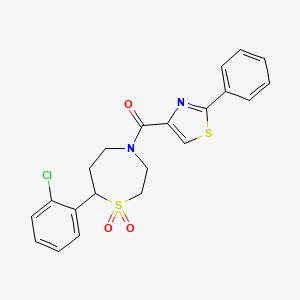

![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)

![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2629897.png)

![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)

![[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2629901.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)

![4-Bromothieno[2,3-c]pyridine](/img/structure/B2629909.png)